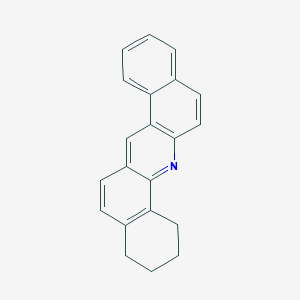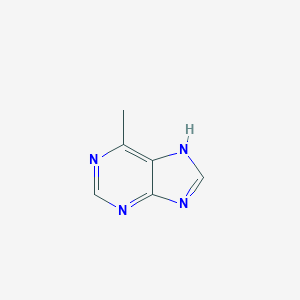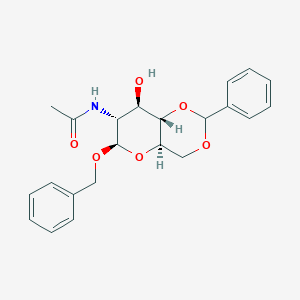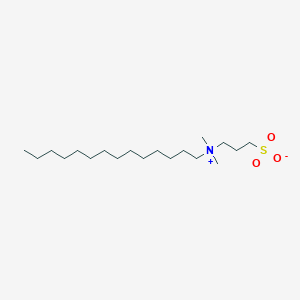
Hydroxyurea-15N
Overview
Description
Hydroxyurea-15N is a labeled variant of hydroxyurea, a well-known antineoplastic agent. The compound is characterized by the presence of the nitrogen-15 isotope, which is often used in scientific research to trace and study the behavior of nitrogen atoms in various chemical and biological processes. Hydroxyurea itself has been used for decades in the treatment of diseases such as sickle cell anemia and certain types of cancer .
Mechanism of Action
Target of Action
Hydroxyurea-15N, also known as Hydroxy Urea-15N, primarily targets the enzyme ribonucleoside diphosphate reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA . By inhibiting this enzyme, this compound interferes with DNA synthesis and halts the cell cycle .
Mode of Action
This compound acts as an antimetabolite . It selectively inhibits ribonucleoside diphosphate reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides . This action halts the cell cycle at the G1/S phase . In sickle cell anemia, this compound increases red blood cell hemoglobin F levels, red blood cell water content, and alters the adhesion of red blood cells to the endothelium .
Biochemical Pathways
This compound affects several biochemical pathways. It induces the expression of γ-globin, a fetal globin gene that is suppressed after birth . Through several molecular pathways, this compound exerts many favorable effects on the hemoglobin content, red blood cell indices, ineffective erythropoiesis, and blood rheology in patients with β-hemoglobinopathies .
Pharmacokinetics
This compound is readily absorbed, with an oral bioavailability of approximately 80% . It distributes widely into tissues, including the brain, and concentrates in leukocytes and erythrocytes . Up to 60% of this compound is metabolized via hepatic metabolism and urease found in intestinal bacteria . It is excreted in urine, with about 40% of the administered dose excreted in pediatric patients with sickle cell anemia .
Result of Action
The primary result of this compound’s action is the reduction of painful crises and the need for blood transfusions in adult and pediatric patients with sickle cell anemia . It is also used to treat resistant chronic myeloid leukemia and locally advanced squamous cell carcinomas of the head and neck . This compound may cause severe myelosuppression and is considered carcinogenic .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been shown that this compound oxidizes oxy- and deoxy-hemoglobin to methemoglobin, which may react directly with other molecules of this compound to form nitrosylhemoglobin . This process can slowly release nitric oxide . Furthermore, this compound’s effectiveness can be influenced by the presence of other drugs, the patient’s overall health status, and genetic factors .
Biochemical Analysis
Biochemical Properties
Hydroxyurea-15N, like its parent compound hydroxyurea, is known to interact with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, this compound disrupts the S phase of the cell cycle, blocking the transformation of ribonucleotides into deoxyribonucleotides .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is known to reduce vaso-occlusive crises and transfusion requirements in sickle cell disease . It also has effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces the expression of γ-globin, a fetal globin gene that is suppressed after birth .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. As mentioned earlier, it inhibits the enzyme ribonucleotide reductase, thereby disrupting DNA synthesis . This inhibition is believed to be the primary mechanism through which this compound exerts its effects.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. It has been shown that hydroxyurea is well-tolerated and safe in pregnant women and very young pediatric patients . Prolonged treatment or higher dosage of hydroxyurea causes cell death due to accumulation of DNA damage and oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. It has been demonstrated to be a potent teratogen in a wide variety of animal models at doses within 1-fold of the human dose given on mg/m^2 basis .
Metabolic Pathways
This compound is involved in several metabolic pathways. Up to 60% of an oral dose undergoes conversion through saturable hepatic metabolism and a minor pathway of degradation to acetohydroxamic acid by urease found in intestinal bacteria .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been found to be a substrate for five different solute carrier (SLC) transporters belonging to the organic cation/carnitine transporters and organic anion transporting polypeptides (OATP) families of transporters and urea transporters A and B .
Subcellular Localization
Given its role as an inhibitor of ribonucleotide reductase, it is likely to be found in the nucleus where DNA synthesis occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxyurea-15N can be synthesized through the reaction of hydroxylamine-15N with cyanate. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
NH2OH-15N+OCN−→NH2CONH-15N+H2O
Industrial Production Methods
Industrial production of this compound involves the large-scale synthesis of hydroxylamine-15N, followed by its reaction with cyanate under controlled conditions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxyurea-15N undergoes various chemical reactions, including:
Oxidation: Hydroxyurea can be oxidized to form urea and nitric oxide.
Reduction: It can be reduced to form hydroxylamine.
Substitution: Hydroxyurea can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Urea and nitric oxide.
Reduction: Hydroxylamine.
Substitution: Depending on the nucleophile, various substituted urea derivatives can be formed.
Scientific Research Applications
Hydroxyurea-15N is widely used in scientific research due to its labeled nitrogen atom, which allows for detailed studies of nitrogen metabolism and biochemical pathways. Some of its applications include:
Chemistry: Used in studies of nitrogen-containing compounds and their reactions.
Biology: Employed in tracing nitrogen atoms in metabolic pathways.
Medicine: Used in research on the treatment of diseases such as sickle cell anemia and cancer.
Industry: Applied in the development of new pharmaceuticals and chemical processes
Comparison with Similar Compounds
Hydroxyurea-15N can be compared with other similar compounds such as:
Hydroxyurea: The non-labeled variant, which has similar chemical properties but lacks the isotopic labeling.
Carbamohydroxamic acid: Another nitrogen-containing compound with similar reactivity.
Hydroxylamine: A precursor in the synthesis of this compound.
Uniqueness
The primary uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of nitrogen-related processes that are not possible with non-labeled compounds .
Properties
IUPAC Name |
hydroxyurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNHCAURESNICA-LBPDFUHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(N)[15NH]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90466772 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.048 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214331-53-0 | |
| Record name | Hydroxyurea-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90466772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-[Bromoacetamido]tetramethylrhodamine](/img/structure/B14198.png)







